molecular formula C27H26N4O2 B2729834 N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide CAS No. 1203126-34-4

N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B2729834
CAS No.: 1203126-34-4
M. Wt: 438.531
InChI Key: NANMDCALROIMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a potent and selective small molecule inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as proliferation, migration, and survival, and its overexpression is strongly associated with tumor invasion, metastasis, and angiogenesis [https://www.nature.com/articles/s41568-019-0231-x]. This compound exerts its effects by competitively binding to the ATP-binding site of FAK, leading to the suppression of its kinase activity and subsequent autophosphorylation at Tyr397. This inhibition disrupts downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cells. Its primary research value lies in the investigation of FAK-driven oncogenesis and the exploration of novel anti-metastatic therapeutic strategies. Researchers utilize this compound in vitro and in vivo to study tumor cell migration and invasion, to assess the role of FAK in the tumor microenvironment, and to evaluate its potential as a target for combination therapies with chemotherapeutic agents or immune checkpoint inhibitors [https://aacrjournals.org/cancerres/article/76/4/920/625882/Focal-Adhesion-Kinase-Inhibitors-a-Major-Opportunity]. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c32-27(31(23-10-5-2-6-11-23)20-21-8-3-1-4-9-21)22-15-17-30(18-16-22)26-14-13-24(28-29-26)25-12-7-19-33-25/h1-14,19,22H,15-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANMDCALROIMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific steps include:

    Preparation of the boronic acid derivative: This involves the reaction of the furan-2-yl group with a suitable boronic acid reagent.

    Coupling reaction: The boronic acid derivative is then coupled with a halogenated pyridazine derivative in the presence of a palladium catalyst and a base.

    Final assembly: The resulting intermediate is then reacted with a benzyl and phenyl substituted piperidine-4-carboxamide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and other reduced derivatives.

    Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

    Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyridazine core in the target compound distinguishes it from analogs with pyridine or benzofuran backbones. For instance, compounds such as N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) (EI-MS: 530 [M]⁺) feature a pyridine ring instead of pyridazine . Pyridazines are less electron-rich than pyridines due to the presence of two adjacent nitrogen atoms, which may alter binding affinity in biological systems.

Substituent Effects on Physicochemical Properties

Substituents on the Aromatic Core:
  • Furan (Target Compound) : The 6-(furan-2-yl) group introduces moderate electron-donating effects and π-orbital overlap, which could improve solubility compared to halogenated analogs.
  • Chloro-Trifluoromethyl (8b) : The 4-chloro-3-(trifluoromethyl)benzoyl group in 8b increases lipophilicity (logP) and metabolic stability but may reduce solubility .
Piperidine/Piperazine Moieties:
  • The target compound’s piperidine ring (single nitrogen) is less basic than the piperazine (two nitrogens) in 8b–8e, which may influence protonation states under physiological conditions.

Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not Reported Estimated ~450–500 Furan, N-benzyl, N-phenyl
8b 241–242 530 Cl, CF₃, piperazine
8c 263–266 464 Di-F, piperazine
1152424-34-4 Not Reported Not Reported Benzofuran, trifluoromethyl

The higher melting points of 8b and 8c (241–266°C) suggest greater crystallinity due to polar substituents (e.g., CF₃, F), whereas the target compound’s furan and phenyl groups may result in a lower melting point, favoring solubility.

Biological Activity

N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring, a furan moiety, and a piperidine backbone. The molecular formula is C22H24N4OC_{22}H_{24}N_{4}O with a molecular weight of approximately 364.46 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

Antitubercular Activity

Recent studies have highlighted the compound's anti-tubercular properties against Mycobacterium tuberculosis H37Ra. It was synthesized as part of a series designed to evaluate its efficacy compared to standard drugs like Pyrazinamide. Initial findings indicated that derivatives of this compound exhibited promising anti-tubercular activity, leading to further exploration of structure-activity relationships (SAR) among similar compounds.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research into benzo[b]furan derivatives has shown that similar structures can inhibit tumor growth by targeting microtubule dynamics. For instance, derivatives with modifications at the C–2 position have demonstrated enhanced antiproliferative effects against various cancer cell lines, suggesting that the incorporation of furan and pyridazine rings may enhance biological activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary research indicates that it may act by:

  • Inhibiting Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in cancer cells.
  • Modulating Enzymatic Activity : The presence of nitrogen atoms in the piperidine structure suggests potential interactions with enzymes such as cholinesterase and monoamine oxidase B, which are relevant in neurodegenerative diseases .

Case Studies

StudyFindings
Study on Antitubercular Activity Demonstrated significant inhibition of M. tuberculosis growth compared to control drugs.
Anticancer Evaluation Showed enhanced antiproliferative activity against human cancer cell lines with specific structural modifications .
Mechanistic Insights Suggested involvement in tubulin inhibition and potential enzyme modulation, supporting its role in cancer therapy .

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